molecular formula C17H21NO4 B8360013 1-(2,4-Dimethoxy-benzyl)-hexahydro-indole-2,6-dione

1-(2,4-Dimethoxy-benzyl)-hexahydro-indole-2,6-dione

Cat. No. B8360013
M. Wt: 303.35 g/mol
InChI Key: QEQBICVQAHCCEY-UHFFFAOYSA-N
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Patent
US08461328B2

Procedure details

To a solution of N-(2,4-Dimethoxy-benzyl)-2-(4-oxo-cyclohex-2-enyl)-acetamide (469.8 mg, 1.549 mmol) in THF (15 mL) was added sodium hydride (60 wt % on mineral oil, 245 mg, 6.12 mmol). The reaction mixture was stirred at room temperature for one hour and then quenched with saturated aqueous ammonium chloride. The mixture was then extracted twice with dichloromethane, and the combined extracts dried over magnesium sulfate, filtered, and evaporated in vacuo. Purification by column chromatography on silica gel (gradient: 0 to 10% methanol in dichloromethane) yielded 365.0 mg (78%) of 1-(2,4-Dimethoxy-benzyl)-hexahydro-indole-2,6-dione. LCMS (Method E, ESI): RT=1.22 min, m+H=304.2; 1H NMR (400 MHz, CD3OD) δ: 7.11 (d, J=8.3 Hz, 1H), 6.53 (d, J=1.8 Hz, 1H), 6.48 (dd, J=8.3, 2.1 Hz, 1H), 4.72 (d, J=14.8 Hz, 1H), 4.04 (d, J=14.8 Hz, 1H), 3.88 (dd, J=13.3, 6.7 Hz, 1H), 3.81 (s, 3H), 3.78 (s, 3H), 2.77-2.59 (m, 4H), 2.38-2.21 (m, 3H), 2.10 (dd, J=13.8, 7.8 Hz, 1H), 1.82 (dd, J=13.3, 6.2 Hz, 1H).
Name
N-(2,4-Dimethoxy-benzyl)-2-(4-oxo-cyclohex-2-enyl)-acetamide
Quantity
469.8 mg
Type
reactant
Reaction Step One
Quantity
245 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[CH:17][C:4]=1[CH2:5][NH:6][C:7](=[O:16])[CH2:8][CH:9]1[CH2:14][CH2:13][C:12](=[O:15])[CH:11]=[CH:10]1.[H-].[Na+]>C1COCC1>[CH3:1][O:2][C:3]1[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[CH:17][C:4]=1[CH2:5][N:6]1[CH:14]2[CH:9]([CH2:10][CH2:11][C:12](=[O:15])[CH2:13]2)[CH2:8][C:7]1=[O:16] |f:1.2|

Inputs

Step One
Name
N-(2,4-Dimethoxy-benzyl)-2-(4-oxo-cyclohex-2-enyl)-acetamide
Quantity
469.8 mg
Type
reactant
Smiles
COC1=C(CNC(CC2C=CC(CC2)=O)=O)C=CC(=C1)OC
Name
Quantity
245 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted twice with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (gradient: 0 to 10% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(CN2C(CC3CCC(CC23)=O)=O)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 365 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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